
3-Dimethylaminoacetyl strophanthidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylaminoacetyl strophanthidin is a derivative of strophanthidin, a cardiac glycoside known for its potent biological activities. Strophanthidin itself is derived from plants such as Strophanthus and Antiaris toxicaria and has been traditionally used in the treatment of heart failure. The modification with a dimethylaminoacetyl group enhances its pharmacological properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-dimethylaminoacetyl strophanthidin typically involves the esterification of strophanthidin with dimethylaminoacetic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include dimethylaminoacetic acid, strophanthidin, and a suitable catalyst such as sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Dimethylaminoacetyl strophanthidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Dimethylaminoacetyl strophanthidin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its effects on cellular processes, particularly in cardiac cells.
Medicine: Research focuses on its potential as a therapeutic agent for heart diseases and its anticancer properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-dimethylaminoacetyl strophanthidin involves its interaction with cellular targets such as the Na+/K±ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. Additionally, it modulates various signaling pathways, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Digitoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Ouabain: Shares structural similarities with strophanthidin and exhibits comparable biological activities.
Uniqueness: 3-Dimethylaminoacetyl strophanthidin is unique due to its enhanced pharmacological properties resulting from the dimethylaminoacetyl modification. This modification improves its solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound .
Propriétés
Numéro CAS |
63979-67-9 |
|---|---|
Formule moléculaire |
C27H39NO7 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(dimethylamino)acetate |
InChI |
InChI=1S/C27H39NO7/c1-24-8-5-20-21(27(24,33)11-7-19(24)17-12-22(30)34-15-17)6-10-26(32)13-18(4-9-25(20,26)16-29)35-23(31)14-28(2)3/h12,16,18-21,32-33H,4-11,13-15H2,1-3H3/t18-,19+,20-,21+,24+,25-,26-,27?/m0/s1 |
Clé InChI |
PRAYBZARQMSRQG-ASOFOFSQSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H](C1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)OC(=O)CN(C)C)C=O)O |
SMILES canonique |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)OC(=O)CN(C)C)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


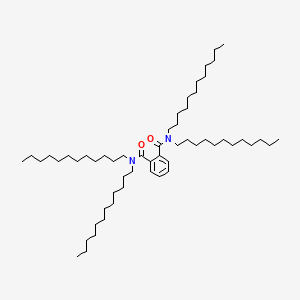
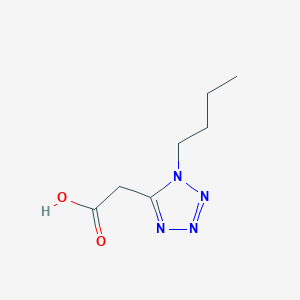
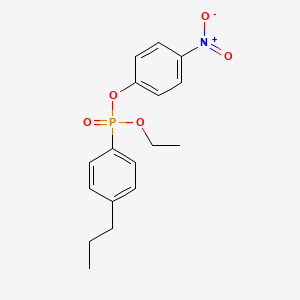


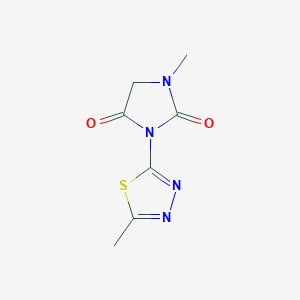

![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
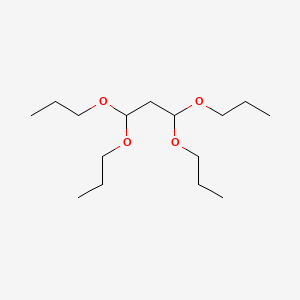
![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

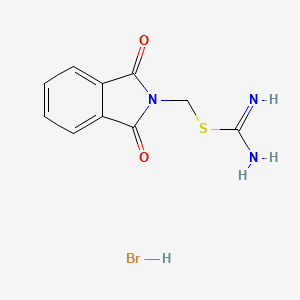

![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
